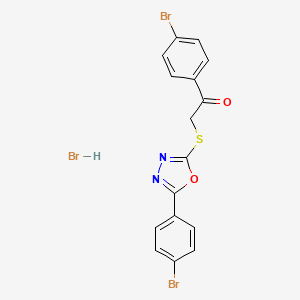

1-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide

Descripción

1-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a brominated aromatic compound featuring a 1,3,4-oxadiazole core linked to two 4-bromophenyl groups via a thioether (-S-) and ketone (-C=O) moiety. The hydrobromide salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications . The compound’s structure combines electron-withdrawing bromine substituents and a heterocyclic oxadiazole ring, which are associated with improved metabolic stability and biological activity, particularly in anticancer and antifungal contexts .

Synthetic routes for analogous compounds often involve condensation reactions between brominated aryl ketones and thiol-containing heterocycles, followed by salt formation with hydrobromic acid .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2N2O2S.BrH/c17-12-5-1-10(2-6-12)14(21)9-23-16-20-19-15(22-16)11-3-7-13(18)8-4-11;/h1-8H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQAGFMAUWSMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various research findings, including synthesis methods, biological evaluations, and molecular docking studies.

Synthesis

The synthesis of the compound involves the reaction of 4-bromophenyl derivatives with thioether and oxadiazole moieties. The synthetic pathway typically includes:

- Formation of Thioether : Reaction of 4-bromophenyl compounds with thiol derivatives.

- Oxadiazole Formation : Utilization of 1,3,4-oxadiazole derivatives through cyclization reactions.

Antimicrobial Activity

The antimicrobial properties of compounds related to 1-(4-bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide have been evaluated against various bacterial strains. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Method Used |

|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Gram-positive bacteria | Turbidimetric method |

| N-(4-bromophenyl)-thiazole derivatives | Gram-negative bacteria | Disk diffusion assay |

The results show that derivatives with electron-withdrawing groups enhance antimicrobial efficacy by disrupting bacterial lipid biosynthesis pathways .

Anticancer Activity

Research has also focused on the anticancer potential of this class of compounds. Notably, studies involving the MCF7 breast cancer cell line demonstrated that certain derivatives possess cytotoxic effects.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-(4-Bromophenyl)-2-thioethanone | MCF7 | 25 |

| 5-(4-bromophenyl)-1,3,4-oxadiazole | MCF7 | 15 |

These findings suggest that the presence of the oxadiazole ring is crucial for enhancing anticancer activity by interfering with cancer cell proliferation mechanisms .

Molecular docking studies have provided insights into the binding interactions between synthesized compounds and their biological targets. The oxadiazole moiety is believed to facilitate binding to specific receptors involved in cancer cell signaling pathways. The docking studies utilized software such as Schrodinger v11.5 to elucidate these interactions.

Case Studies

Several case studies have highlighted the biological significance of similar compounds:

- Antimicrobial Evaluation : A study assessed the activity of thiazole-based compounds against various pathogens and found promising results against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on different cancer cell lines, confirming that compounds with bromophenyl groups exhibit enhanced antitumor activity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been reported to possess activity against various bacterial strains, making them suitable candidates for antibiotic development .

- A specific case study demonstrated that similar oxadiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects :

- Research indicates that compounds with bromophenyl groups can modulate inflammatory pathways. A study investigated the anti-inflammatory potential of bromophenyl derivatives in animal models, showing reduced levels of pro-inflammatory cytokines .

- The compound's thioether linkage may enhance its bioactivity by improving solubility and bioavailability.

-

Cancer Research :

- The oxadiazole scaffold is frequently explored for its anticancer properties. A notable study highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, including breast and lung cancer cells .

- The incorporation of the bromophenyl group may contribute to increased potency through enhanced interaction with biological targets.

Material Science Applications

-

Organic Electronics :

- Compounds like 1-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide are being investigated for their potential use in organic light-emitting diodes (OLEDs). The presence of bromine enhances the electronic properties necessary for efficient charge transport .

- Experimental results indicate that films made from such compounds exhibit desirable optical and electrical characteristics suitable for device applications.

- Polymer Chemistry :

Case Studies

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing Groups : The 4-bromophenyl and nitro groups enhance stability and electrophilicity, facilitating interactions with biological targets .

- Heterocyclic Core Modifications : Replacing oxadiazole with tetrazole () or benzimidazole () alters electronic properties and bioactivity. For example, benzimidazole-containing analogs (4d, 5d) show antifungal and cytotoxic effects, likely due to enhanced DNA intercalation or enzyme inhibition .

- Substituent Position : Para-substituted bromophenyl groups (target compound) vs. meta-substituted () influence steric and electronic interactions, affecting binding affinity .

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

Answer: The synthesis typically involves alkylation of a brominated ethanone precursor with a thiadiazole derivative. For example, describes a general procedure using 2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol) as the alkylating agent, achieving a 91% yield. Key steps include:

- Reagent Ratios: Maintain a 1:1 molar ratio between the alkylating agent and the thiadiazole nucleophile.

- Solvent System: Use polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates.

- Temperature: Reactions are typically conducted at 60–80°C for 6–8 hours.

- Purification: Recrystallization from ethanol/water mixtures enhances purity.

Data Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via melting point (191–193°C, as in ) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Answer: A multi-technique approach is critical:

- ¹H NMR: Assign peaks based on aromatic protons (δ 7.99–8.01 ppm for para-substituted bromophenyl groups) and methylene/methoxy groups (δ 4.75 ppm and 3.86 ppm, respectively, as in ) .

- Mass Spectrometry (EI-MS): Look for molecular ion peaks (e.g., m/z 282 [M+1] in ) and fragmentation patterns consistent with the oxadiazole-thioether backbone.

- Elemental Analysis: Compare experimental vs. calculated values for C, H, N, and S (e.g., reports 46.67% C vs. 46.96% theoretical) to assess purity .

Q. How can researchers address discrepancies in elemental analysis results?

Answer: Minor deviations (e.g., ±0.3% for carbon content) may arise from residual solvents or incomplete combustion. Mitigation strategies include:

- Re-Purification: Repeat recrystallization or column chromatography.

- Alternative Techniques: Use X-ray photoelectron spectroscopy (XPS) to quantify elemental composition or high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Q. What strategies prevent degradation during prolonged experiments?

Answer: highlights organic compound degradation in aqueous matrices over 9 hours. Recommendations:

- Temperature Control: Store samples at 4°C to slow degradation.

- Inert Atmosphere: Use nitrogen or argon to minimize oxidative side reactions.

- Stabilizers: Add antioxidants (e.g., BHT) for sulfur-containing compounds .

Advanced Research Questions

Q. How does the hydrobromide counterion influence physicochemical properties?

Answer: The hydrobromide salt enhances aqueous solubility due to ionic dissociation. Key considerations:

Q. What crystallographic techniques elucidate molecular packing and interactions?

Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. and demonstrate its use for similar brominated compounds:

- Data Collection: Cool crystals to 100 K to minimize thermal motion.

- Key Parameters: Analyze π-π stacking distances (3.5–4.0 Å) and hydrogen-bonding networks (e.g., Br···H interactions).

- Software: Refine structures using SHELX or OLEX2 .

Q. How can computational modeling predict reactivity in novel synthetic pathways?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrophilic sites (e.g., sulfur in the thioether group).

- Reactivity Prediction: Use Fukui indices to identify nucleophilic/electrophilic regions.

- Validation: Compare predicted reaction outcomes with experimental results (e.g., ’s thiadiazole derivatives) .

Q. What challenges arise in synthesizing bioactive derivatives?

Answer:

- Regioselectivity: Bromophenyl groups may sterically hinder nucleophilic attack. Use bulky directing groups (e.g., ’s thiazole-pyrazole hybrids) to control substitution sites.

- Mechanistic Optimization: Employ kinetic studies (e.g., Eyring plots) to identify rate-limiting steps.

- Bioactivity Screening: Test derivatives against enzyme targets (e.g., ’s biochemical pathway studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.